2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features a tetrazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halides. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like DMF, THF, or acetonitrile .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets. The quinoline moiety can intercalate with DNA or interact with enzymes, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone: This compound shares the tetrazole and sulfanyl groups but differs in the aromatic substituent.
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-o-(tetradecyloxy)-2-(1H-1,2,4-triazol-1-yl)acetophenone: This compound has a similar tetrazole-thio linkage but includes a triazole ring and a different aromatic system
Uniqueness
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is unique due to its combination of a tetrazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. The presence of the trimethylquinoline group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21N5OS |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C21H21N5OS/c1-15-13-21(2,3)25(18-12-8-7-11-17(15)18)19(27)14-28-20-22-23-24-26(20)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
InChI Key |
KUWWCMYRZGCPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=NN3C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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